trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

Vue d'ensemble

Description

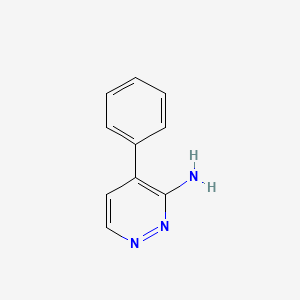

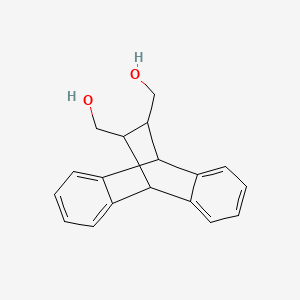

trans-9,10-Dihydro-9,10-éthanoanthracène-11,12-diméthanol: est un composé organique de formule moléculaire C₁₈H₁₈O₂. Il s'agit d'un dérivé de l'anthracène, caractérisé par la présence de deux groupes hydroxymethyle aux positions 11 et 12. Ce composé est remarquable pour sa structure bicyclique rigide, qui lui confère des propriétés chimiques et physiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du trans-9,10-Dihydro-9,10-éthanoanthracène-11,12-diméthanol implique généralement la réaction de Diels-Alder entre l'anthracène et l'éthylène, suivie d'étapes de réduction et de fonctionnalisation. Les conditions réactionnelles incluent souvent:

Réaction de Diels-Alder: Réalisée à des températures élevées (autour de 150-200°C) pour former le squelette éthanoanthracène.

Réduction: Utilisation de catalyseurs d'hydrogénation tels que le palladium sur carbone (Pd/C) sous gaz hydrogène pour réduire les doubles liaisons.

Fonctionnalisation: Introduction de groupes hydroxymethyle par des réactions d'hydroxylation utilisant des réactifs comme le formaldéhyde et une base (par exemple, l'hydroxyde de sodium).

Méthodes de production industrielle: Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour s'adapter à des volumes plus importants. Les réacteurs à écoulement continu et les catalyseurs optimisés sont souvent utilisés pour améliorer le rendement et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Les groupes hydroxymethyle peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques en utilisant des oxydants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).

Réduction: Le composé peut subir des réactions de réduction pour former des alcools ou des alcanes en utilisant des réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄).

Substitution: Les groupes hydroxymethyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile en utilisant des réactifs tels que les halogénoalcanes.

Réactifs et conditions courants:

Oxydation: KMnO₄ en milieu acide ou basique.

Réduction: LiAlH₄ dans l'éther anhydre.

Substitution: Halogénoalcanes en présence d'une base comme l'hydrure de sodium (NaH).

Produits majeurs:

Oxydation: Formation de 11,12-diformyl-9,10-éthanoanthracène ou de 11,12-dicarboxy-9,10-éthanoanthracène.

Réduction: Formation de 11,12-dihydroxy-9,10-éthanoanthracène.

Substitution: Formation de dérivés de 11,12-dialkyl-9,10-éthanoanthracène.

Applications de la recherche scientifique

Chimie:

- Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.

- Employé dans l'étude de la chimie hôte-invité en raison de sa structure rigide.

Biologie:

- Investigué pour son potentiel comme sonde moléculaire dans les systèmes biologiques.

Médecine:

- Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.

Industrie:

- Utilisé dans la production de matériaux avancés, tels que les polymères et les résines.

- Appliqué dans le développement de dispositifs électroniques organiques.

Mécanisme d'action

Le mécanisme par lequel le trans-9,10-Dihydro-9,10-éthanoanthracène-11,12-diméthanol exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxymethyle peuvent former des liaisons hydrogène avec les sites actifs, influençant l'affinité de liaison et la spécificité du composé. Les voies impliquées peuvent inclure la transduction du signal et les processus métaboliques.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the study of host-guest chemistry due to its rigid structure.

Biology:

- Investigated for its potential as a molecular probe in biological systems.

Medicine:

- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

- Utilized in the production of advanced materials, such as polymers and resins.

- Applied in the development of organic electronic devices.

Mécanisme D'action

The mechanism by which trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide 9,10-dihydro-9,10-éthanoanthracène-11,12-dicarboxylique: Différant par la présence de groupes acide carboxylique au lieu de groupes hydroxymethyle.

9,10-Dihydro-9,10-éthanoanthracène-11,12-diamine: Présentant des groupes amine aux positions 11 et 12.

Unicité:

- La présence de groupes hydroxymethyle dans le trans-9,10-Dihydro-9,10-éthanoanthracène-11,12-diméthanol confère une réactivité unique et un potentiel de liaison hydrogène, le distinguant des autres dérivés.

- Sa structure bicyclique rigide fournit un cadre stable pour diverses modifications chimiques et applications.

Propriétés

IUPAC Name |

[16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUAWKGGVJZZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949366 | |

| Record name | (9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26495-88-5 | |

| Record name | NSC135356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.